molecular formula C8H10N2O2 B14842031 5-(Aminomethyl)-2-hydroxybenzamide

5-(Aminomethyl)-2-hydroxybenzamide

Cat. No.: B14842031
M. Wt: 166.18 g/mol
InChI Key: PKHNXDHDHQVQFZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-hydroxybenzamide is an organic compound with a benzamide structure substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(Formyl)-2-hydroxybenzamide.

    Reduction: Formation of 5-(Aminomethyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    5-(Aminomethyl)-2-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an amide.

    5-(Aminomethyl)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

Uniqueness

5-(Aminomethyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-(aminomethyl)-2-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

PKHNXDHDHQVQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)N)O

Origin of Product

United States

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